molecular formula C13H11N3OS B11805143 3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole

3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole

Cat. No.: B11805143
M. Wt: 257.31 g/mol
InChI Key: YZQKKGXPAYEHJZ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole
  • 3-(3-Methoxyphenyl)-5-(furan-2-yl)-1H-1,2,4-triazole
  • 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,4-triazole

Uniqueness

3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole is unique due to the presence of both methoxyphenyl and thiophenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-thiophen-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C13H11N3OS/c1-17-10-5-2-4-9(8-10)12-14-13(16-15-12)11-6-3-7-18-11/h2-8H,1H3,(H,14,15,16)

InChI Key

YZQKKGXPAYEHJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=CS3

Origin of Product

United States

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